1-Bromo-4-(tert-butylsulfanyl)butane

Description

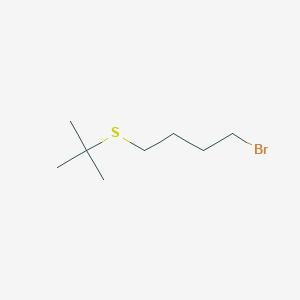

1-Bromo-4-(tert-butylsulfanyl)butane is an organobromine compound featuring a butane backbone substituted with a bromine atom at position 1 and a tert-butylsulfanyl (tert-butylthio) group at position 2. These analogs highlight the influence of sulfur-containing functional groups and alkyl/aryl frameworks on physical and chemical behavior .

Properties

Molecular Formula |

C8H17BrS |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

1-bromo-4-tert-butylsulfanylbutane |

InChI |

InChI=1S/C8H17BrS/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |

InChI Key |

FUNDLFQZWKCISY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3)

- Structure : Aromatic benzene ring with bromine and tert-butylsulfanyl groups at para positions.

- Molecular Formula : C₁₀H₁₃BrS

- Physical Properties :

- Reactivity: The aromatic ring stabilizes the molecule, reducing reactivity compared to aliphatic analogs.

1-Bromo-4-(tert-butoxy)butane (CAS 69775-78-6)

- Structure : Aliphatic butane chain with bromine and tert-butoxy (ether) groups.

- Molecular Formula : C₈H₁₇BrO

- Physical Properties :

- The aliphatic chain may facilitate faster bromine substitution reactions compared to aromatic analogs .

1-Bromo-4-(t-butyldimethylsilyloxy)butane (CAS 89043-32-3)

- Structure : Butane chain substituted with bromine and a bulky t-butyldimethylsilyloxy group.

- Molecular Formula : C₁₀H₂₃OSiBr

- Physical Properties :

Comparative Data Table

Key Research Findings

Steric and Electronic Effects :

- The tert-butylsulfanyl group in aromatic analogs (e.g., 1-Bromo-4-(tert-butylsulfanyl)benzene) introduces significant steric hindrance, which can hinder coupling reactions such as Grignard formations .

- Aliphatic analogs like 1-Bromo-4-(tert-butoxy)butane exhibit lower steric bulk, enabling more efficient nucleophilic substitutions .

Solubility and Stability: Silicon-containing derivatives (e.g., 1-Bromo-4-(t-butyldimethylsilyloxy)butane) demonstrate improved thermal stability and hydrophobicity, making them suitable for high-temperature applications . Aromatic sulfanyl compounds may exhibit lower solubility in nonpolar solvents due to the planar benzene ring .

Hazard Profiles :

- Brominated aromatic compounds (e.g., 1-Bromo-4-tert-butylbenzene) often carry higher toxicity risks (e.g., respiratory and dermal hazards) compared to aliphatic bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.